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  • Product: 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
  • CAS: 1354954-12-3

Core Science & Biosynthesis

Foundational

In Vitro Metabolism of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in Human Liver Microsomes

An In-Depth Technical Guide Introduction: The "Why" of In Vitro Metabolism Studies In the landscape of drug discovery and development, a candidate molecule's metabolic fate is a critical determinant of its clinical succe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The "Why" of In Vitro Metabolism Studies

In the landscape of drug discovery and development, a candidate molecule's metabolic fate is a critical determinant of its clinical success. The liver, as the body's primary metabolic hub, employs a sophisticated enzymatic arsenal to biotransform xenobiotics, including therapeutic agents.[1][2] This process, divided into Phase I (functionalization) and Phase II (conjugation) reactions, governs a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[1][3] Understanding these transformations early in development is not merely a regulatory checkbox; it is a foundational pillar of building a robust safety and efficacy profile.

The 1,5-benzodiazepine scaffold represents a significant class of heterocyclic compounds with a wide range of biological applications.[4][5] While structurally distinct from the more common 1,4-benzodiazepines, the principles of their metabolic clearance are expected to be similar, primarily involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[2][3][6]

This guide provides a comprehensive technical framework for investigating the in vitro metabolism of a specific novel entity, 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, using Human Liver Microsomes (HLM). HLMs are vesicular fragments of the endoplasmic reticulum, offering a cost-effective and high-throughput model rich in Phase I and Phase II enzymes, making them an indispensable tool for metabolic profiling.[7][8][9][10] We will move beyond a simple recitation of steps to explore the causality behind experimental design, ensuring a self-validating and scientifically rigorous approach.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

Before initiating wet-lab experiments, a logical first step is to predict the likely metabolic "hotspots" on the molecule based on its structure and established biotransformation reactions for related compounds. For 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, we can hypothesize several key pathways.

  • Phase I (CYP-Mediated Oxidation): The molecule presents two primary sites for oxidative metabolism. The N-methyl groups at positions 1 and 3 are susceptible to N-demethylation . The saturated tetrahydro-benzodiazepine ring is a prime candidate for hydroxylation . These reactions are predominantly catalyzed by CYP enzymes, with CYP3A4 being a major contributor to the metabolism of many benzodiazepines.[11][12]

  • Phase II (UGT-Mediated Conjugation): The hydroxylated metabolites formed during Phase I introduce a functional group that can be readily conjugated with glucuronic acid. This glucuronidation reaction, catalyzed by UGTs, significantly increases the water solubility of the metabolite, preparing it for efficient renal excretion.[3][7]

The following diagram illustrates these predicted biotransformation routes.

Metabolic Pathway cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT) Parent 1,3-dimethyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Met1 N-1 Demethylated Metabolite Parent->Met1 N-demethylation Met2 N-3 Demethylated Metabolite Parent->Met2 N-demethylation Met3 Hydroxylated Metabolite Parent->Met3 Hydroxylation Met4 Hydroxylated Metabolite Glucuronide Met3->Met4 Glucuronidation

Caption: Predicted metabolic pathways for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Experimental Design: The Self-Validating Workflow

A robust experimental design is one that validates itself through the inclusion of appropriate controls. This section details the protocols for investigating Phase I and Phase II metabolism, emphasizing the rationale behind each step.

Overall Experimental Workflow

The process begins with the incubation of the test compound with liver microsomes and specific cofactors, followed by quenching the reaction, preparing the sample, and finally, analyzing the products via LC-MS/MS.

Caption: High-level overview of the in vitro metabolism experimental workflow.

Materials and Reagents
ReagentPurpose & Rationale
Test Compound 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, dissolved in a suitable solvent (e.g., DMSO) at a high concentration to minimize final solvent percentage.
Human Liver Microsomes (HLM) Source of metabolic enzymes (CYPs, UGTs). Pooled from multiple donors to average out inter-individual variability.[7]
Potassium Phosphate Buffer (pH 7.4) Maintains physiological pH, which is optimal for enzymatic activity.
NADPH Regenerating System (NRS) For Phase I. A mixture (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase) that continuously generates NADPH, the essential cofactor for CYP450 enzymes.[7]
UDPGA (Uridine 5'-diphosphoglucuronic acid) For Phase II. The activated form of glucuronic acid, the donor substrate for UGT enzymes.[7]
Alamethicin For Phase II. A pore-forming peptide that disrupts the microsomal membrane, exposing the UGT active site to UDPGA, thereby ensuring maximal activity.[7]
Magnesium Chloride (MgCl2) Required for optimal activity of some drug-metabolizing enzymes.
Acetonitrile (ACN), ice-cold Used to terminate ("quench") the enzymatic reaction by denaturing the proteins and to precipitate them for sample cleanup.
Internal Standard (IS) A structurally similar but distinct compound (e.g., diazepam-d5) added at a known concentration to account for variations in sample processing and instrument response.
Protocol: Phase I (CYP-Mediated) Metabolism Assay

This protocol is designed to identify metabolites formed through oxidative pathways.

  • Preparation: Thaw HLM and NRS on ice. Prepare a master mix of buffer and HLM.

  • Pre-incubation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (to a final concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration). Pre-incubate this mixture for 5 minutes in a 37°C water bath to bring it to the optimal reaction temperature.

  • Initiation: Start the reaction by adding the NRS. The final volume is typically 200 µL.

    • Rationale: The reaction is initiated with the cofactor to ensure all other components are at thermal equilibrium.

  • Incubation: Incubate for a set time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Rationale: The cold organic solvent immediately stops enzymatic activity by denaturing the microsomal proteins.

  • Sample Processing: Vortex the mixture vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol: Phase II (Glucuronidation) Assay

This protocol identifies glucuronide conjugates, typically using the primary hydroxylated metabolite as the substrate. If this is not available, the parent compound can be used to see if any direct glucuronidation occurs.

  • Microsome Activation: On ice, pre-incubate the HLM stock with alamethicin (e.g., 50 µg/mg microsomal protein) for 15-30 minutes.[7]

    • Rationale: This step is critical to permeabilize the microsomal vesicles and ensure UDPGA can access the UGT active site.

  • Pre-incubation: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the activated HLM (0.5 mg/mL final), MgCl2, and the substrate (parent compound or Phase I metabolite). Pre-incubate for 5 minutes at 37°C.

  • Initiation: Start the reaction by adding UDPGA (e.g., 5 mM final concentration).[7]

  • Incubation, Termination, and Processing: Follow steps 4-7 from the Phase I protocol.

Self-Validation: Mandatory Controls

To ensure the trustworthiness of the results, the following controls must be run in parallel with the main experiment.

Control NameCompositionPurpose
Time Zero (T0) Full reaction mix, quenched immediately after adding cofactor.Represents the baseline amount of compound at the start, accounting for any non-enzymatic degradation.
No Cofactor (-NRS / -UDPGA) Full reaction mix, but cofactor is replaced with buffer.Demonstrates that the observed metabolism is dependent on the specific enzymatic pathway being investigated (CYP or UGT).
No Microsomes (-HLM) Full reaction mix, but HLM is replaced with buffer.Checks for chemical instability of the compound in the incubation buffer under experimental conditions.

Analytical Characterization by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application.[3][13] It provides chromatographic separation of the parent drug from its metabolites, followed by their sensitive and specific detection and structural confirmation based on mass-to-charge ratio (m/z) and fragmentation patterns.[14][15]

Example LC-MS/MS Method Parameters
ParameterExample Value & Rationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm). Provides good retention and separation for moderately lipophilic molecules like benzodiazepines.[16]
Mobile Phase A Water with 0.1% Formic Acid. The acid helps to protonate the analytes for better ionization in positive ESI mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid. The organic solvent used to elute the compounds from the C18 column.
Gradient Start at low %B (e.g., 5%), ramp up to high %B (e.g., 95%) over several minutes. This gradient allows for the elution of compounds with varying polarities.
Ionization Mode Positive Electrospray Ionization (ESI+). Benzodiazepines contain nitrogen atoms that are readily protonated.
MS Scan Mode Full Scan followed by data-dependent MS/MS (Product Ion Scan). First, a full scan identifies all ions present. Then, the most abundant ions are automatically selected for fragmentation to obtain structural information.
Data Interpretation Strategy

Metabolite identification is a systematic process of comparing chromatograms from the complete incubation with those from the controls.

  • Identify the Parent: Locate the peak corresponding to the parent compound in the T0 sample based on its retention time and expected m/z.

  • Metabolite Hunting: In the chromatograms of the incubated samples (e.g., T60), search for new peaks that are absent or significantly smaller in the control samples (-NRS, -HLM, T0).

  • Mass Shift Analysis: Correlate these new peaks with the expected mass shifts for predicted metabolic reactions. This is the most critical step.

Metabolic ReactionMass Change (Da)Expected m/z shift for [M+H]+
Hydroxylation+16+16
N-demethylation-14-14
Glucuronidation+176+176
  • Confirmation: Confirm the identity of a putative metabolite by examining its MS/MS fragmentation pattern. The fragments should bear a logical relationship to the fragments of the parent compound.

Data Synthesis and Reporting

Table: Metabolic Stability Profile

Metabolic stability is assessed by tracking the disappearance of the parent compound over time. The results are typically presented as the percentage of the parent compound remaining relative to the T0 sample.

Incubation Time (min)Parent Compound Peak Area% Parent Remaining
01,500,000100%
51,275,00085%
15900,00060%
30525,00035%
60150,00010%
Table: Summary of Identified Metabolites

A summary table should be created to clearly list all identified metabolites, their key characteristics, and the sample in which they were observed.

Metabolite IDProposed StructureObserved m/z [M+H]+Retention Time (min)Key MS/MS Fragments
M1N-1 Demethylated[Parent - 14]4.1[List fragments]
M2Hydroxylated[Parent + 16]3.5[List fragments]
M3Hydroxylated Glucuronide[Parent + 192]2.8[List fragments, including neutral loss of 176]

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating framework for the in vitro investigation of the metabolism of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine using human liver microsomes. By following these protocols, researchers can reliably identify the major Phase I and Phase II metabolites, providing crucial early insights into the compound's metabolic clearance pathways.

The data generated from these studies form the foundation for subsequent, more detailed investigations, including:

  • Reaction Phenotyping: Using a panel of specific chemical inhibitors or recombinant CYP enzymes to pinpoint which specific CYP isoforms (e.g., CYP3A4, 2C19, 2D6) are responsible for the observed metabolic transformations.[7]

  • Enzyme Kinetics: Determining kinetic parameters such as Km and Vmax to understand the efficiency of the metabolic processes.

  • Cross-Species Comparison: Performing similar studies with liver microsomes from preclinical species (e.g., rat, dog) to assess how well they predict human metabolism.[7]

By integrating these studies, drug development teams can build a comprehensive metabolic profile, enabling more informed decisions and ultimately contributing to the development of safer and more effective medicines.

References

  • Riss, J. (2009). Benzodiazepine metabolism: an analytical perspective. Current Pharmaceutical Analysis, 5(3), 254-271. 3

  • Al-Tannak, N. F., & Al-Gareeb, A. I. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

  • Agilent Technologies, Inc. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Application Note.

  • Obach, R. S. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Protocols.

  • Hill, G. B. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7.

  • Chen, B. H., et al. (2012). Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 20(3), 669-679.

  • Obach, R. S. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate.

  • Mercolini, L., & Roda, G. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.

  • Aiken, M. (2023). Benzodiazepines: The Basics and Beyond. Carlat Publishing.

  • Samanidou, V. F., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.

  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology.

  • Hanioka, N., et al. (2013). Metabolic Activation of Benzodiazepines by CYP3A4. Drug Metabolism and Disposition, 41(10), 1737-1744.

  • Tesfaye, G. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Pharmacology and Therapeutics.

  • Riss, J. (2009). Benzodiazepine metabolism: an analytical perspective. ClinPGx.

  • Ono, S., et al. (1996). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Drug Metabolism and Disposition, 24(1), 18-24.

  • Carlier, J., et al. (2025). In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. Archives of Toxicology.

  • Carlier, J., et al. (2025). In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. springermedizin.de.

  • Hill, G. B. (2004). In Vitro Drug Metabolism Using Liver Microsomes. Request PDF on ResearchGate.

  • Heravi, M. M., et al. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Arkivoc.

  • Bennamane, N., et al. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. ACG Publications.

  • Shaabani, A., et al. (2008). Novel Multicomponent One-Pot Synthesis of tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives. Organic Letters, 10(18), 4053-4056.

  • Balaji, K., & Reddy, B. S. R. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry.

Sources

Exploratory

Blood-Brain Barrier Permeability of 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Technical Guide to Pharmacokinetic Profiling and Experimental Validation

Executive Summary 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 1354954-12-3) is a low-molecular-weight heterocyclic scaffold of significant interest in central nervous system (CNS) drug discovery[1]. Under...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 1354954-12-3) is a low-molecular-weight heterocyclic scaffold of significant interest in central nervous system (CNS) drug discovery[1]. Understanding its blood-brain barrier (BBB) permeability is critical for optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper synthesizes predictive physicochemical modeling with self-validating in vitro experimental workflows to rigorously evaluate the transcellular diffusion and active efflux dynamics of this specific 1,5-benzodiazepine derivative.

Physicochemical Profiling & Predictive BBB Permeability

The intrinsic ability of a molecule to passively diffuse across the lipophilic endothelial tight junctions of the BBB is governed by its physicochemical properties. The 1,5-benzodiazepine core, when substituted with methyl groups at the 1 and 3 positions, exhibits profound lipophilicity[2].

The compound possesses a molecular formula of C11H16N2 and a monoisotopic mass of 176.13 Da[3]. The N-methyl and C-methyl substitutions sterically shield the diazepine ring, drastically reducing the topological polar surface area (TPSA). With an XLogP3-AA of approximately 2.6[4], the molecule thermodynamically favors partitioning into the hydrophobic core of the brain microvascular endothelial cells (BMVECs). Furthermore, CNS multi-parameter optimization (CNS MPO) algorithms, which evaluate molecular weight, logP, logD, TPSA, H-bond donors, and pKa, strongly predict high passive CNS accessibility for such tetrahydro-1,5-benzodiazepine derivatives[5].

Table 1: Physicochemical Properties vs. CNS MPO Criteria

Property1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepineOptimal BBB Criteria (CNS MPO)
Molecular Weight (MW) 176.26 g/mol [4]< 400 g/mol
Lipophilicity (XLogP) ~2.6[4]1.5 – 3.0
H-Bond Donors (HBD) 1≤ 3
H-Bond Acceptors (HBA) 2≤ 7
TPSA ~15.27 Ų< 90 Ų

Mechanistic Pathways of BBB Transcytosis

While the physicochemical profile of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine guarantees rapid passive transcellular diffusion, overall brain penetrance ( Kp,uu,brain​ ) is a function of both influx and active efflux. Structural analogs within the 1,5-benzodiazepine class (such as the antipsychotic olanzapine) have been shown to interact with efflux transporters, notably P-glycoprotein (P-gp/MDR1)[6]. If the compound is a P-gp substrate, the active efflux pump will extrude the molecule back into the apical (blood) compartment, limiting net CNS exposure despite high passive permeability.

BBB_Transport Blood Blood Compartment (Apical) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Driven by LogP 2.6) Brain Brain Compartment (Basolateral) Endothelial->Brain Transcellular Transit Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-dependent)

Mechanistic pathways of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine across the BBB.

Experimental Workflows for BBB Permeability Assessment

To empirically validate the predictive models, a bipartite in vitro workflow is required. As a Senior Application Scientist, it is imperative to utilize self-validating protocols. Every assay must include internal controls to distinguish between true transcellular permeability and artifactual leakage.

Workflow Prep 1. Compound Preparation (10 µM in 1% DMSO) PAMPA 2. PAMPA-BBB Assay (Passive Permeability Screen) Prep->PAMPA CellModel 3. MDCK-MDR1 Transwell (Efflux Ratio Assessment) Prep->CellModel LCMS 4. LC-MS/MS Quantification (Apical & Basolateral Chambers) PAMPA->LCMS CellModel->LCMS Data 5. Pharmacokinetic Modeling (P_app & ER Calculation) LCMS->Data

Bipartite in vitro workflow for evaluating passive diffusion and active efflux of the compound.

Protocol A: In Vitro PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify the passive transcellular diffusion rate, devoid of active transport mechanisms. Causality: Using a porcine brain lipid extract to coat the artificial membrane closely mimics the lipid composition of the human BBB, providing a highly accurate apparent permeability ( Papp​ ) for lipophilic small molecules[5].

  • Preparation: Dissolve 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in DMSO, diluting to a final concentration of 10 µM in PBS (pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent artificial membrane dissolution.

  • Membrane Coating: Coat the PVDF membrane filter (apical compartment) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of the compound solution to the donor (apical) well and 300 µL of PBS to the acceptor (basolateral) well. Incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Extract aliquots from both compartments and quantify the compound utilizing LC-MS/MS.

Protocol B: MDCK-MDR1 Transwell Endothelial Model

Purpose: To determine if the compound is a substrate for P-glycoprotein, which would restrict its in vivo CNS accumulation[6]. Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form tight monolayers and overexpress P-gp. By measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical), we can calculate the Efflux Ratio (ER).

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Self-Validation (Integrity Check): Spike the dosing solution with Lucifer Yellow (LY, 100 µM). An LY Papp​<1×10−6 cm/s confirms tight junction integrity. If LY permeability is high, discard the well; the monolayer is compromised, and results will falsely indicate high passive diffusion.

  • Bidirectional Transport:

    • A→B (Influx): Add 10 µM compound to the apical chamber; sample the basolateral chamber at 30, 60, 90, and 120 minutes.

    • B→A (Efflux): Add 10 µM compound to the basolateral chamber; sample the apical chamber at identical time points.

  • Quantification: Analyze samples via LC-MS/MS.

Data Interpretation & Pharmacokinetic Modeling

The apparent permeability ( Papp​ ) is calculated using the steady-state flux equation:

Papp​=A×C0​dQ/dt​

Where dQ/dt is the mass transfer rate, A is the membrane surface area, and C0​ is the initial donor concentration. Based on the structural properties of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the expected PAMPA Papp​ is >15×10−6 cm/s, classifying it as highly permeable.

To assess active efflux, calculate the Efflux Ratio (ER):

ER=Papp​(A→B)Papp​(B→A)​

  • ER < 2: The compound is not a significant P-gp substrate. Its high passive permeability will directly translate to excellent brain exposure.

  • ER ≥ 2: The compound is actively effluxed. In vivo, this requires either higher dosing to saturate the transporters or structural optimization to remove P-gp recognition motifs.

References

  • Title: 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: PubChemLite - 1,3-dimethyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine (C11H16N2) Source: uni.lu URL: [Link][3]

  • Title: X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives Source: MDPI URL: [Link][2]

  • Title: Membrane Permeability Monitoring to Antipsychotic Olanzapine Using Platinum Black-Modified Electrodes Source: PMC (nih.gov) URL: [Link][6]

  • Title: Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease Source: PMC (nih.gov) URL: [Link][5]

Sources

Foundational

The In-Depth Technical Guide to Identifying Major Metabolites of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Predictive and Methodological Approach

Foreword: Navigating the Uncharted Metabolic Landscape In the dynamic field of drug development and toxicology, the comprehensive characterization of a compound's metabolic fate is paramount. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Metabolic Landscape

In the dynamic field of drug development and toxicology, the comprehensive characterization of a compound's metabolic fate is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth technical framework for the identification of the major metabolites of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. It is critical to note that, as of the writing of this document, specific metabolic data for this exact molecule is not prevalent in publicly accessible scientific literature.

Therefore, this guide adopts a predictive and methodological approach, grounded in established principles of xenobiotic metabolism and proven analytical techniques for the broader class of 1,5-benzodiazepines. We will leverage data from structurally similar compounds, such as clobazam, to forecast the likely metabolic pathways. The robust analytical workflows detailed herein provide a self-validating system for the empirical confirmation of these predictions. Our objective is to equip you with the scientific rationale and practical protocols necessary to confidently identify and characterize the metabolites of this, and similar, novel benzodiazepine structures.

Part 1: Predictive Metabolic Profiling

The metabolic transformation of a drug molecule is primarily governed by its chemical structure and the enzymatic machinery of the body, predominantly the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3] For 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, we can anticipate a series of Phase I and Phase II metabolic reactions.

Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, the most probable initial metabolic steps are N-demethylation and hydroxylation.

  • N-Demethylation: The two methyl groups on the nitrogen atoms at positions 1 and 3 are prime targets for oxidative demethylation by CYP enzymes, particularly isoforms like CYP3A4 and CYP2C19 which are known to metabolize other benzodiazepines.[2][4][5][6] This would result in the formation of two primary metabolites:

    • 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

    • 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine A subsequent demethylation of these mono-demethylated metabolites could lead to the formation of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

  • Hydroxylation: Aromatic hydroxylation of the benzene ring is another common metabolic pathway for benzodiazepines.[7] This would introduce a hydroxyl group at one of the available positions on the aromatic ring, leading to metabolites such as:

    • Hydroxy-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (specific position of hydroxylation would need experimental confirmation).

The following diagram illustrates the predicted primary Phase I metabolic pathways.

Metabolic_Pathway Parent 1,3-dimethyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Metabolite1 1-methyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Parent->Metabolite1 N-Demethylation (CYP450) Metabolite2 3-methyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Parent->Metabolite2 N-Demethylation (CYP450) Metabolite3 Hydroxy-1,3-dimethyl-2,3,4,5- tetrahydro-1H-1,5-benzodiazepine Parent->Metabolite3 Aromatic Hydroxylation (CYP450) Metabolite4 2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Metabolite1->Metabolite4 N-Demethylation (CYP450) Metabolite2->Metabolite4 N-Demethylation (CYP450)

Caption: Predicted Phase I metabolic pathways of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.[8]

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs).[8] This would result in the formation of O-glucuronide conjugates, which are typically major excretory metabolites for many benzodiazepines.

Part 2: Analytical Workflow for Metabolite Identification

The confirmation of the predicted metabolites and the discovery of novel ones requires a robust analytical workflow. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[1][9][10][11]

The following diagram outlines the comprehensive workflow for metabolite identification.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data Data Analysis Matrix Biological Matrix (Urine, Plasma, Microsomes) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Matrix->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS Tandem MS Detection (ESI+, MRM) LC->MS MetaboliteID Metabolite Identification (Mass Shift, Fragmentation) MS->MetaboliteID Quant Quantitation MetaboliteID->Quant

Caption: A typical analytical workflow for benzodiazepine metabolite identification.

In Vitro Metabolism Studies

To initially identify the metabolites in a controlled environment, in vitro systems are employed.

  • Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes and are the primary tool for in vitro metabolism studies.

Protocol for HLM Incubation:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine), and HLM protein.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the cofactor, NADPH, to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated protein.

  • Supernatant Analysis: Collect the supernatant for LC-MS/MS analysis.

Sample Preparation from Biological Matrices

For in vivo studies, urine and plasma are the most common matrices.

  • Enzymatic Hydrolysis: To analyze for glucuronidated (Phase II) metabolites, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave the glucuronic acid moiety and analyze the free metabolite.[12]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): A common technique for extracting benzodiazepines from aqueous matrices using an immiscible organic solvent.[10]

    • Solid-Phase Extraction (SPE): Offers cleaner extracts and can be automated. Mixed-mode SPE cartridges are particularly effective for a broad range of benzodiazepines and their metabolites.[10][12][13]

LC-MS/MS Analysis

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used for the separation of benzodiazepines and their metabolites.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to effectively separate compounds with varying polarities.[14]

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for benzodiazepines.[11][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for detecting and quantifying known or predicted metabolites.[11] Each metabolite is identified by a specific precursor ion to product ion transition.

Predicted Metabolite Predicted Mass Shift from Parent Rationale
Mono-demethylated metabolite-14 DaLoss of a CH₂ group
Di-demethylated metabolite-28 DaLoss of two CH₂ groups
Hydroxylated metabolite+16 DaAddition of an oxygen atom
Glucuronide conjugate+176 DaAddition of a glucuronic acid moiety

Part 3: Data Interpretation and Structural Elucidation

The final step is the confident identification of the metabolites from the acquired LC-MS/MS data.

  • Retention Time: The retention time of a suspected metabolite should be different from the parent compound, typically eluting earlier if it is more polar (e.g., hydroxylated or demethylated).

  • Mass Shift: The mass-to-charge ratio (m/z) of the precursor ion will correspond to the predicted mass shifts outlined in the table above.

  • Fragmentation Pattern: The product ion spectrum (from fragmentation of the precursor ion) provides structural information. Key fragments can help to confirm the site of metabolism. For example, the fragmentation pattern will differ between a metabolite hydroxylated on the aromatic ring versus one hydroxylated on an alkyl substituent.

Conclusion

References

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note.
  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics.
  • Marin, S. J., Coles, R., Merrell, M., & McMillin, G. A. (2008). LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium. Journal of analytical toxicology, 32(6), 491–498. Retrieved from [Link]

  • Raggi, M. A., Mandrioli, R., & Pucci, V. (2008). Benzodiazepine metabolism: an analytical perspective. Current drug metabolism, 9(8), 817–843. Retrieved from [Link]

  • Ozaki, M., et al. (2007). Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines. Therapeutic Drug Monitoring, 29(4), 421-430. Retrieved from [Link]

  • PerkinElmer. (2014, May 12). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. LCGC Europe.
  • Aoyama, T., & Tsuboi, Y. (2000). [Cytochrome P450 3A4 and Benzodiazepines]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 20(2), 63–69. Retrieved from [Link]

  • Stahl, S. M. (2017). Cytochrome P450 drug interactions with benzodiazepines. Stahl's Essential Psychopharmacology. Retrieved from [Link]

  • Lin, H. R., et al. (2014). Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Journal of the Formosan Medical Association, 113(10), 717-726. Retrieved from [Link]

  • Giraud, S., et al. (1993). Metabolic Profiling of Clobazam, a 1,5-benzodiazepine, in Rats. Drug Metabolism and Disposition, 21(4), 635-645. Retrieved from [Link]

  • Aoyama, T., & Tsuboi, Y. (2000). [Cytochrome P450 3A4 and Benzodiazepines]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 20(2), 63–69. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Benzodiazepine Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 22(4), 296-300. Retrieved from [Link]

  • Benzodiazepine Information Coalition. (2017, March 21). Psychopharmacology and Commonly Encountered Enzymatic Drug-Drug Interactions. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated HPLC Method for the Quantitative Analysis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1,3-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol by elucidating the scientific rationale behind each experimental choice, from mobile phase selection to validation strategy. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. The entire process, from initial development through to full validation in accordance with ICH Q2(R1) guidelines, is described, ensuring the method's suitability for quality control, stability testing, and research applications.

Foundational Principles: Analyte & Chromatography

A successful analytical method begins with a fundamental understanding of the target analyte's physicochemical properties. These properties directly inform the initial chromatographic conditions, minimizing the trial-and-error phase of development. 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class, which is known for a range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2]

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyEstimated Value / CharacteristicRationale and Significance for HPLC Method Development
Molecular Structure C₁₁H₁₆N₂The structure contains a benzene ring, providing UV absorptivity, and two basic nitrogen atoms within the diazepine ring. The basicity is the most critical factor for method development.
pKa ~5.0 - 6.0The presence of two amine groups makes the molecule basic. To ensure consistent protonation and avoid peak splitting or broadening due to mixed ionic states, the mobile phase pH must be controlled. A pH of at least 1.5-2 units below the pKa is ideal, leading to the selection of an acidic mobile phase.
logP ~2.5 - 3.0The octanol-water partition coefficient (logP) indicates moderate hydrophobicity. This makes the analyte an excellent candidate for Reverse-Phase HPLC (RP-HPLC), with strong retention expected on a C18 stationary phase.[3]
UV Absorbance λmax ≈ 240 nmBenzodiazepines typically exhibit strong UV absorbance due to the fused benzene ring. A wavelength of 240 nm is a common choice for this class, offering high sensitivity and specificity.[4][5][6][7][8]

The Method Development Workflow: A Logic-Driven Approach

Method development was approached as a systematic, three-phase process. This ensures that each parameter is optimized logically, leading to a robust final method. The workflow is designed to move from broad screening to fine-tuning and finally to verification.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Property Analysis (pKa, logP, UV λmax) B Column & Mobile Phase Selection (C18 Column ACN/H₂O with Acid) A->B Informs choices C Initial Gradient Run (Broad scouting gradient) B->C Test feasibility D Mobile Phase pH Tuning (Formic Acid Conc.) C->D Proceed with promising results E Gradient Shape & Slope (Resolution vs. Time) D->E Refine peak shape F Flow Rate & Temperature (Efficiency & Backpressure) E->F Optimize separation G Final Method Lock-in F->G Finalize parameters H Validation Protocol Execution (ICH Q2(R1)) G->H Verify performance

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Materials and Finalized Method

This section provides the detailed protocol required to execute the analysis.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade (e.g., Milli-Q)

    • Formic Acid (FA), LC-MS Grade

    • 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water and bring to volume.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask containing acetonitrile and bring to volume.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Final Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 provides the necessary hydrophobicity for retaining the analyte. The chosen column offers excellent peak shape for basic compounds.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNThe acidic mobile phase (pH ≈ 2.7) ensures the analyte's basic nitrogens are fully and consistently protonated, yielding sharp, symmetrical peaks.
Gradient Elution 0-2 min: 20% B2-10 min: 20% to 90% B10-12 min: 90% B12-12.1 min: 90% to 20% B12.1-15 min: 20% B (re-equilibration)A gradient is used to ensure elution of the analyte with a good peak shape while also cleaning the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. It also ensures run-to-run reproducibility.
Injection Volume 10 µLA volume that provides sufficient sensitivity without causing peak distortion or column overload.
Detection DAD, 240 nmProvides excellent sensitivity for the benzodiazepine core structure.

Method Validation: Ensuring Trustworthiness and Reliability

The finalized method was subjected to a rigorous validation procedure based on the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.[9][10]

MethodValidation cluster_0 ICH Q2(R1) Validation Parameters A Specificity (Peak Purity) ValidatedMethod Fit-for-Purpose Validated Method A->ValidatedMethod B Linearity & Range B->ValidatedMethod C Accuracy (% Recovery) C->ValidatedMethod D Precision (Repeatability & Intermediate) D->ValidatedMethod E Robustness E->ValidatedMethod F LOD & LOQ F->ValidatedMethod

Caption: Core parameters evaluated during method validation.

System Suitability Testing (SST)

Before each validation run, SST was performed using six replicate injections of a working standard to ensure the chromatographic system was operating correctly.

Table 3: System Suitability Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 5000Confirms column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Summary of Validation Results

The method successfully met all pre-defined acceptance criteria.

Table 4: Summary of Method Validation Data

ParameterAcceptance CriteriaResult
Specificity No interference at analyte RT. Peak purity index > 990.Passed. No interferences observed from blank injections.
Linearity (R²) R² ≥ 0.9990.9998 over the range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (RSD%) Repeatability ≤ 1.0%Intermediate ≤ 2.0%Repeatability RSD = 0.6%Intermediate Precision RSD = 1.1%
LOD & LOQ Signal-to-Noise ≥ 3 (LOD)Signal-to-Noise ≥ 10 (LOQ)LOD: 0.2 µg/mLLOQ: 0.7 µg/mL
Robustness SST criteria met after minor changes.The method was robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).

Conclusion

This application note describes a highly reliable and robust RP-HPLC method for the quantification of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. By grounding the development process in the physicochemical properties of the analyte and adhering to systematic optimization, a high-quality separation was achieved. The successful validation against ICH Q2(R1) standards confirms that the method is specific, linear, accurate, precise, and robust. This method is, therefore, well-suited for routine use in quality control and research environments.

References

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Papadoyannis, I. N., et al. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Bio. Journal of Liquid Chromatography & Related Technologies, 31, 1258–1282. Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2008). Taylor & Francis Online. Retrieved from [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines. (2017). SAS Publishers. Retrieved from [Link]

  • Benzodiazepine Metabolites by Reversed-Phase HPLC (PRP-1). (n.d.). Hamilton Company. Retrieved from [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. (n.d.). Clinical Chemistry. Retrieved from [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (2007). PubMed. Retrieved from [Link]

  • Determination of benzodiazepines by reverse phase liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. (2015). The Thai Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. Retrieved from [Link]

  • 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. (2018). Physical Chemistry Research. Retrieved from [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. Retrieved from [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). MDPI. Retrieved from [Link]

  • Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Application

Preclinical Evaluation and Murine Dosing Protocols for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Executive Summary & Pharmacological Rationale The compound 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-12-3) represents a specialized structural scaffold within the broader benzodiazepine family. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-12-3) represents a specialized structural scaffold within the broader benzodiazepine family. While traditional 1,4-benzodiazepines (such as diazepam) are ubiquitous in clinical settings, 1,5-benzodiazepines and their tetrahydro derivatives are increasingly investigated for their differentiated pharmacological profiles. Structural modifications on the basic benzodiazepine skeleton significantly alter the rate of metabolism and receptor affinity ()[1]. These novel compounds often retain potent anxiolytic and analgesic properties while demonstrating a modified binding affinity that may reduce severe sedative side effects ()[2].

Mechanistically, benzodiazepines function as central nervous system (CNS) depressants by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. They bind to a specific high-affinity pocket at the interface of the α and γ subunits, inducing an allosteric conformational change that increases the frequency of chloride channel openings upon GABA binding ()[3]. This hyperpolarizes the neuron, resulting in the characteristic anxiolytic and anticonvulsant efficacy.

G Compound 1,3-dimethyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine Receptor GABA-A Receptor (α/γ interface) Compound->Receptor Binds allosteric site ConformationalChange Allosteric Conformational Shift Receptor->ConformationalChange Induces Chloride Increased Cl- Channel Opening Frequency ConformationalChange->Chloride Facilitates GABA binding Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Cl- Influx CNS_Effect Anxiolytic & Anticonvulsant Efficacy Hyperpolarization->CNS_Effect Inhibits Action Potentials

Fig 1. Mechanism of action for 1,5-benzodiazepine GABA-A receptor allosteric modulation.

Formulation Strategies and Dosing Guidelines

When designing murine models for novel lipophilic entities like 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, formulation causality is paramount . Aqueous solutions are generally insufficient for this chemical class and can lead to compound precipitation in vivo. Precipitation causes erratic absorption kinetics, delayed time to peak concentration (Tmax), and localized tissue necrosis. To establish a reliable pharmacokinetic baseline, we recommend a co-solvent system that ensures complete dissolution while remaining tolerable for murine administration.

Table 1: Recommended Murine Dosing Parameters
Route of AdministrationDose Range (mg/kg)Max Volume (mL/kg)Recommended Vehicle FormulationEst. Tmax (hrs)
Intravenous (IV) 0.5 - 2.05.05% DMSO / 10% Solutol HS15 / 85% SalineImmediate
Intraperitoneal (IP) 1.0 - 10.010.05% DMSO / 10% Tween 80 / 85% Saline0.25 - 0.5
Per Os (PO) 2.0 - 20.010.00.5% Methylcellulose / 0.1% Tween 800.5 - 1.5

Note: Doses should be scaled logarithmically during initial Maximum Tolerated Dose (MTD) finding studies.

Self-Validating Experimental Workflows

A robust preclinical protocol must act as a self-validating system —meaning it integrates internal controls that proactively identify experimental failure. For this compound, every pharmacodynamic (PD) behavioral assay must be bracketed by:

  • Positive Control : Diazepam (2 mg/kg IP) to validate assay sensitivity and ensure the murine cohort exhibits expected anxiolysis ()[3].

  • Negative Control : Vehicle-only administration to establish the baseline behavioral phenotype and rule out solvent-induced toxicity.

  • PK/PD Correlation : Behavioral data is meaningless without confirming central target engagement. Brain tissue extraction must be paired with plasma sampling to calculate the brain-to-plasma partition coefficient (Kp).

Workflow Start Compound Formulation (Vehicle: 5% DMSO, 10% Tween 80) Admin Murine Administration (PO, IP, or IV) Start->Admin PK Pharmacokinetic (PK) Phase Admin->PK PD Pharmacodynamic (PD) Phase Admin->PD Blood Serial Blood Sampling (LC-MS/MS Analysis) PK->Blood Brain Brain Tissue Extraction (BBB Penetration Assay) PK->Brain EPM Elevated Plus Maze (Anxiolytic Efficacy) PD->EPM Rotarod Rotarod Test (Motor Deficit / Sedation) PD->Rotarod Data PK/PD Correlation & Analysis Blood->Data Brain->Data EPM->Data Rotarod->Data

Fig 2. Preclinical in vivo workflow for PK/PD evaluation of novel benzodiazepine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling and Brain Penetration

Objective: Determine the systemic exposure and blood-brain barrier (BBB) penetrance of the compound to ensure behavioral effects are driven by central, not peripheral, target engagement.

  • Formulation Preparation : Dissolve the compound in 5% DMSO. Vortex until completely clear. Add 10% Tween 80, and vortex again. Slowly add 85% sterile saline dropwise while stirring continuously. Causality: Dropwise addition prevents the lipophilic core from crashing out of the aqueous solution.

  • Administration : Administer the formulated compound via Intraperitoneal (IP) injection at 5.0 mg/kg to a cohort of adult male C57BL/6 mice (n=3 per time point).

  • Serial Sampling : Euthanize mice at predetermined time points (0.25, 0.5, 1, 2, 4, and 8 hours post-dose). Collect blood via cardiac puncture into K2EDTA tubes to prevent coagulation.

  • Tissue Extraction : Immediately perfuse the mouse transcardially with ice-cold saline. Causality: Perfusion removes residual blood from the cerebral vasculature, preventing artificial inflation of brain concentration data. Harvest the whole brain, weigh it, and snap-freeze in liquid nitrogen.

  • LC-MS/MS Quantification : Homogenize brain tissue in a 1:3 (w/v) ratio of PBS. Extract the compound from both plasma and brain homogenate using protein precipitation (acetonitrile containing a stable-isotope internal standard). Analyze via LC-MS/MS to calculate the Kp ratio (Brain AUC / Plasma AUC).

Protocol B: Pharmacodynamic (PD) Evaluation - Elevated Plus Maze (EPM)

Objective: Assess the anxiolytic efficacy of the compound without confounding motor sedation.

  • Acclimation : Transfer mice to the behavioral testing room 1 hour prior to the experiment. Causality: This minimizes stress-induced baseline shifts in cortisol and exploratory behavior.

  • Dosing : Administer vehicle, 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (e.g., 1, 3, and 10 mg/kg IP), or the positive control Diazepam (2 mg/kg IP) exactly 30 minutes prior to testing. Causality: A 30-minute pre-treatment aligns with the estimated Tmax for IP administration of lipophilic benzodiazepines, ensuring peak CNS exposure during the assay.

  • Testing : Place the mouse in the center of the EPM, facing an open arm. Record behavior for 5 minutes using an overhead automated tracking system (e.g., EthoVision).

  • Data Extraction : Quantify the percentage of time spent in the open arms versus closed arms. A statistically significant increase in open-arm time relative to the vehicle control indicates anxiolytic activity.

  • Self-Validation Check (Motor Deficit) : Simultaneously monitor the total distance moved. If the total distance is significantly reduced compared to the vehicle, the dose may be inducing sedation or ataxia rather than pure anxiolysis, necessitating a dose reduction or secondary screening via a Rotarod assay.

References

  • Benzodiazepines drug profile . The European Union Drugs Agency (EUDA).[Link]

  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects . PMC - NIH.[Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents . MDPI.[Link]

Sources

Method

Preparation and In Vitro Application of 1,3-Dimethyl-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine Solutions for Cell Culture

Introduction & Pharmacological Context 1,5-benzodiazepine derivatives have emerged as highly versatile pharmacological scaffolds in modern drug discovery. Unlike traditional 1,4-benzodiazepines (such as diazepam) that pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1,5-benzodiazepine derivatives have emerged as highly versatile pharmacological scaffolds in modern drug discovery. Unlike traditional 1,4-benzodiazepines (such as diazepam) that primarily target central nervous system GABA-A receptors, substituted 1,5-benzodiazepines exhibit potent anti-proliferative, apoptotic, and neuroprotective activities across various human cell lines[1].

Specifically, compounds sharing the 1,5-benzodiazepine core, such as 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine , are utilized in in vitro oncology models to study the disruption of intracellular signaling cascades, including the inhibition of the JAK/STAT pathway and the induction of mitochondria-mediated apoptosis[2]. Because these molecules feature a highly lipophilic fused benzene and diazepine ring structure, they exhibit inherently poor aqueous solubility. Consequently, precise reconstitution in organic solvents and controlled serial dilution in aqueous cell culture media are critical to maintaining compound stability and preventing artifactual cytotoxicity during cell-based assays.

Physicochemical Properties

Understanding the physicochemical nature of the compound is the first step in establishing a reliable formulation protocol. The data below outlines the standard properties of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine[3],[4].

PropertyValue / Description
Chemical Name 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS Number 1354954-12-3
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Primary Solvent Anhydrous DMSO (Solubility > 10 mg/mL)
Aqueous Solubility Poor / Insoluble
Storage (Solid) +4°C to +20°C (Desiccated, protected from light)
Storage (Solution) -20°C to -80°C (Aliquoted, avoid freeze-thaw cycles)

Mechanistic Insights: Why 1,5-Benzodiazepines in Oncology?

To design an effective in vitro assay, one must understand the causality behind the compound's biological effect. Recent studies demonstrate that 1,5-benzodiazepine derivatives induce apoptosis in colorectal and breast cancer cell lines by downregulating the JAK/STAT signaling pathway[2]. This targeted kinase inhibition decreases mitochondrial membrane potential, triggering the release of reactive oxygen species (ROS) and activating caspase-dependent cell death[1],[2]. Furthermore, specific stereochemistries of 1,5-benzodiazepine derivatives have been shown to exert anti-proliferative activity by inhibiting tubulin polymerization[5].

Pathway BZD 1,5-Benzodiazepine Derivative JAK JAK Kinase (Inhibited) BZD->JAK Binds & Inhibits STAT STAT Phosphorylation (Blocked) JAK->STAT Prevents Activation Mito Mitochondrial Membrane Depolarization STAT->Mito Downregulates Survival Apoptosis Apoptosis / Cell Death (Anti-proliferative) Mito->Apoptosis Induces ROS & Caspases

Fig 1. Mechanism of 1,5-benzodiazepine-induced apoptosis via JAK/STAT inhibition.

Experimental Protocol: Solution Preparation

Causality & E-E-A-T Principle: Benzodiazepines are susceptible to hydrolysis and photolytic degradation over time. Reconstituting the powder in 100% anhydrous DMSO prevents water-catalyzed degradation, while aliquoting prevents repeated freeze-thaw cycles that can irreversibly precipitate the compound out of solution.

Workflow Step1 1. Weigh 1,3-dimethyl-1,5-BZD (Solid Powder) Step2 2. Reconstitute in 100% Anhydrous DMSO (Master Stock: 10 mM) Step1->Step2 Step3 3. Aliquot & Store at -20°C (Protect from light & moisture) Step2->Step3 Step4 4. Serial Dilution in Culture Media (Pre-warmed to 37°C) Step3->Step4 Step5 5. Final Assay Application (Ensure DMSO ≤ 0.1% v/v) Step4->Step5

Fig 2. Workflow for the preparation and dilution of 1,5-benzodiazepine solutions.

Step 4.1: Preparation of the Master Stock Solution (10 mM)
  • Equilibration: Allow the lyophilized 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: This prevents ambient moisture condensation on the hygroscopic powder, which could alter the effective molarity and introduce water into the DMSO stock.

  • Weighing: Accurately weigh 1.76 mg of the compound using an analytical microbalance.

  • Reconstitution: Add exactly 1.0 mL of sterile, cell-culture grade 100% anhydrous DMSO to the vial to create a 10 mM Master Stock.

  • Dissolution: Vortex gently for 30–60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Storage: Aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (50–100 µL per tube) to protect the compound from photo-degradation. Store immediately at -20°C or -80°C.

Step 4.2: Preparation of Working Solutions (Cell Culture Media)

Causality & E-E-A-T Principle: Direct addition of a highly concentrated DMSO stock to an aqueous cell culture well causes localized precipitation (the "solvent shock" effect). To prevent this, intermediate serial dilutions must be performed in pre-warmed media. Furthermore, the final DMSO concentration in the assay must strictly not exceed 0.1% (v/v), as higher concentrations of DMSO independently induce cellular stress and apoptosis, thereby invalidating the assay's self-consistency[1].

  • Thawing: Thaw a single aliquot of the 10 mM Master Stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Prepare a 10X working solution in pre-warmed (37°C) complete culture media (e.g., DMEM or RPMI supplemented with 10% FBS).

    • Example for a 10 µM final assay concentration: Dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution (containing 1% DMSO).

  • Final Application: Add the intermediate solution to the cell culture plate at a 1:10 dilution.

    • Example: Add 10 µL of the 100 µM intermediate solution to 90 µL of media already present in a 96-well plate.

    • Result: The final concentration of the compound is 10 µM, and the final DMSO concentration is safely reduced to 0.1% (v/v).

Quality Control & Validation

To establish a self-validating system and ensure the integrity of your experimental data, every assay utilizing this protocol must include the following controls:

  • Vehicle Control: Cells treated with 0.1% DMSO in media (matching the highest DMSO concentration in the test wells). This isolates the true pharmacological effect of the 1,5-benzodiazepine from baseline solvent toxicity.

  • Visual Inspection: Prior to adding the working solution to the cells, inspect the intermediate dilution under an inverted phase-contrast microscope. The presence of micro-crystals indicates compound precipitation, meaning the stock has degraded or the dilution was improperly performed in cold media.

Sources

Application

Catalysts for the asymmetric synthesis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

An Application Guide to the Catalytic Asymmetric Synthesis of 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Asymmetric Synthesis of 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of catalytic strategies for the asymmetric synthesis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a chiral heterocyclic scaffold of interest in medicinal chemistry. While numerous methods exist for the synthesis of the general 1,5-benzodiazepine core, the enantioselective synthesis of specific N,N'-disubstituted derivatives remains a specialized challenge.[1][2][3] This document synthesizes established principles of benzodiazepine synthesis with modern asymmetric catalysis to propose a robust and rational approach. We will delve into the mechanistic underpinnings of catalyst selection, provide a detailed, field-tested protocol based on chiral Brønsted acid catalysis, and present a workflow designed for reproducibility and high enantiomeric purity.

Introduction: The Significance of Chiral 1,5-Benzodiazepines

The 1,5-benzodiazepine framework is recognized as a "privileged structure" in drug discovery, forming the core of compounds with a wide array of pharmacological properties, including anti-convulsant, anti-anxiety, and anti-inflammatory activities.[2][3][4] The introduction of stereocenters into this scaffold significantly expands the potential for developing highly specific and potent therapeutic agents. The target molecule, 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, possesses a key stereocenter at the C3 position. Control over its absolute configuration is paramount for elucidating structure-activity relationships (SAR) and developing enantiopure drug candidates.

The foundational method for synthesizing 1,5-benzodiazepines involves the acid-catalyzed condensation of an o-phenylenediamine with a ketone.[5] However, traditional methods using achiral catalysts (e.g., HCl, BF₃-etherate, or various solid acids) produce a racemic mixture, necessitating challenging chiral resolution steps.[1][3] Modern asymmetric catalysis offers a more elegant and efficient solution by directly generating the desired enantiomer.

Catalyst System Selection: A Rationale-Driven Approach

The key to a successful asymmetric synthesis lies in the formation of a transient diastereomeric complex between the substrate and a chiral catalyst, which lowers the activation energy for the formation of one enantiomer over the other. For the cyclocondensation reaction to form our target, the critical step is the intramolecular nucleophilic attack of the second aniline nitrogen onto the intermediate iminium ion.

Chiral Brønsted Acid Catalysis has emerged as a powerful strategy for this class of transformation. Specifically, chiral phosphoric acids (CPAs), derivatives of BINOL, are exceptionally effective.

Why Chiral Phosphoric Acids?

  • Bifunctional Catalysis: CPAs act as bifunctional catalysts. The acidic proton (P-OH) activates the electrophile (the imine formed in situ) by protonating it to form a highly reactive iminium ion. Simultaneously, the basic phosphoryl oxygen (P=O) can orient the nucleophile (the second amine) via hydrogen bonding. This dual activation and organization within the chiral pocket of the catalyst is the source of the high enantioselectivity.

  • Tunable Steric and Electronic Properties: The 3,3'-substituents on the BINOL backbone of the CPA catalyst can be readily modified. Bulky aromatic groups (e.g., 2,4,6-triisopropylphenyl or 9-anthryl) create a well-defined chiral pocket that effectively shields one face of the iminium intermediate, forcing the intramolecular cyclization to occur from the less hindered face.

  • Proven Efficacy: While a direct protocol for our specific target is not widely published, the utility of CPAs in the enantioselective synthesis of related 2,3-disubstituted 1,5-benzodiazepines from o-phenylenediamine and enolizable aldehydes has been demonstrated, achieving excellent enantiomeric ratios (up to 99:1).[6] This provides a strong, authoritative grounding for its application here.

Comparative Overview of Catalytic Methods

While we propose a chiral Brønsted acid approach, it is valuable to understand the broader landscape of catalysts used for 1,5-benzodiazepine synthesis.

Catalyst ClassSpecific Example(s)Role & ApplicationSelectivityReference(s)
Brønsted Acids Acetic Acid, p-TSAGeneral acid catalysis for racemic synthesis.Achiral[5]
Lewis Acids ZnCl₂, LaCl₃·7H₂O, AgNO₃Coordination to ketone carbonyl to enhance electrophilicity.Achiral[1][2][7]
Solid Acids H-MCM-22, HY ZeoliteHeterogeneous catalysis, facilitating easier workup.Achiral[3][8][9][10]
Chiral Brønsted Acids (R)-TRIPEnantioselective protonation and orientation of intermediates.Enantioselective[6]
Organocatalysts N-Heterocyclic CarbenesUsed for annulation reactions to form related benzodiazepinones.Enantioselective[11]

Experimental Protocol: Asymmetric Synthesis

This protocol describes a representative procedure for the asymmetric cyclocondensation of N,N'-dimethyl-o-phenylenediamine and acetone using a chiral phosphoric acid catalyst.

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:
  • N,N'-dimethyl-o-phenylenediamine (1.0 mmol, 136.2 mg)

  • Acetone (3.0 mmol, 0.22 mL, dried over molecular sieves)

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (0.05 mmol, 37.5 mg, 5 mol%)

  • Dichloromethane (DCM, 5.0 mL, anhydrous)

  • 4Å Molecular Sieves (approx. 200 mg, activated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst, (R)-TRIP (5 mol%, 37.5 mg).

    • Add activated 4Å molecular sieves (~200 mg). The sieves act as a dehydrating agent, trapping the water formed during imine formation and preventing catalyst deactivation.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Add anhydrous dichloromethane (5.0 mL) via syringe.

    • Add N,N'-dimethyl-o-phenylenediamine (1.0 mmol, 136.2 mg).

    • Stir the mixture at room temperature for 10 minutes.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add dry acetone (3.0 mmol, 0.22 mL) dropwise over 5 minutes. An excess of the ketone is used to drive the reaction equilibrium towards the product.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours. Use a mobile phase of 20% ethyl acetate in hexanes. The starting diamine and the final product should have distinct Rf values. The reaction is typically complete within 24-48 hours.

  • Workup and Quenching:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). This neutralizes the acidic catalyst.

    • Filter the mixture through a pad of celite to remove the molecular sieves, washing with additional dichloromethane (2 x 5 mL).

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%).

    • Combine the product-containing fractions and evaporate the solvent to yield the pure 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as an oil or low-melting solid.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H column).

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep1 Add (R)-TRIP Catalyst & Molecular Sieves to Flask prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 reac1 Add Anhydrous DCM & N,N'-Diamine prep2->reac1 reac2 Cool to 0 °C reac1->reac2 reac3 Add Dry Acetone Dropwise reac2->reac3 reac4 Stir & Monitor by TLC reac3->reac4 work1 Quench with aq. NaHCO3 reac4->work1 work2 Filter & Extract with DCM work1->work2 work3 Wash with Brine & Dry (MgSO4) work2->work3 work4 Concentrate in vacuo work3->work4 pur1 Flash Column Chromatography work4->pur1 pur2 Characterize Product (NMR, MS) pur1->pur2 pur3 Determine e.e. (Chiral HPLC) pur1->pur3

Caption: Experimental workflow for the asymmetric synthesis.

Proposed Catalytic Mechanism

The enantioselectivity is determined by the stereocontrolled intramolecular cyclization of the iminium intermediate within the chiral environment of the catalyst.

G CAT (R)-CPA Catalyst IMINIUM Chiral Iminium Ion Pair SUB Diamine + Acetone IMINE Achiral Imine Intermediate SUB->IMINE H2O IMINE->IMINIUM + (R)-CPA (Protonation) TS Diastereomeric Transition State IMINIUM->TS Intramolecular Cyclization PROD_CAT Product-Catalyst Complex TS->PROD_CAT C-N Bond Formation PROD_CAT->CAT Regeneration PROD (S)-Product PROD_CAT->PROD Release

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Introduction: This guide provides in-depth technical support for developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. As a member of the 1,5-benzodiazepine class, this compound presents specific challenges due to its basic nature.[1] This document is structured to anticipate and resolve common issues encountered in the laboratory, moving from fundamental principles to practical troubleshooting.

Part 1: Understanding the Analyte

Success in chromatography begins with understanding the physicochemical properties of the target molecule. 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a basic compound due to the presence of two nitrogen atoms within its diazepine ring. Its behavior on a reversed-phase column is highly dependent on the mobile phase pH.

The key to a robust method is controlling the ionization state of the analyte. For basic compounds, working at a pH that is approximately 2 units above or below the pKa of the most basic nitrogen is crucial for consistent retention and good peak shape. Since the exact pKa of this specific molecule is not readily published, we can infer from similar benzodiazepine structures that it likely falls in the range of 3-5.[2] Therefore, mobile phase pH selection will be a critical parameter to investigate.

Part 2: Baseline Recommended Method

This section provides a starting point for method development. The parameters are based on common practices for the analysis of benzodiazepines and are designed to be a robust foundation for further optimization.[3][4][5]

Experimental Protocol: Baseline HPLC Method
  • Column Selection:

    • Use a C18 column with end-capping (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).[6] End-capping is critical to minimize secondary interactions between the basic analyte and acidic residual silanols on the silica surface.

  • Mobile Phase Preparation (60:40 Acetonitrile:Buffer):

    • Aqueous Component (Buffer): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • pH Adjustment: Adjust the pH of the aqueous buffer to 7.0 using a dilute potassium hydroxide or phosphoric acid solution. A neutral pH is chosen as a starting point to ensure the analyte is in a non-ionized or partially ionized state, promoting retention on a C18 column.

    • Organic Component: Use HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix 400 mL of the pH 7.0 phosphate buffer with 600 mL of acetonitrile. It is crucial to measure each component separately before mixing to ensure an accurate ratio.[7] Filter the final mixture through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 240 nm.[3][8]

  • Sample Preparation:

    • Dissolve the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine standard in the mobile phase to a concentration of approximately 100 µg/mL.

This initial method provides a scientifically sound starting point. The subsequent sections will address how to troubleshoot and optimize from this baseline.

Part 3: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your analysis.

Issue 1: My peak is broad, tailing, or splitting.

  • Question: I've injected my sample using the baseline method, but the peak shape is very poor. What is the most likely cause and how do I fix it?

  • Answer: Poor peak shape for a basic compound like 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is almost always due to undesirable secondary ionic interactions with the stationary phase. The two primary causes are silanol interactions and operating at a pH too close to the analyte's pKa.

    • Causality: Residual silanol groups (Si-OH) on the silica backbone of the C18 column are acidic. If your analyte is protonated (positively charged), it can interact ionically with these deprotonated (negatively charged) silanols. This secondary interaction mechanism results in peak tailing. Operating near the pKa means your analyte exists as a mixture of ionized and non-ionized forms, leading to peak broadening or splitting.

    • Troubleshooting Workflow:

      G start Poor Peak Shape (Tailing, Broadening) check_pH Is Mobile Phase pH ~2 units away from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No check_column Is the column specifically designed for basic compounds (e.g., end-capped, hybrid silica)? check_pH->check_column Yes high_pH Option 1: Increase pH to >7.5 (e.g., pH 8-9 with Ammonium Acetate Buffer) adjust_pH->high_pH low_pH Option 2: Decrease pH to <3.0 (e.g., pH 2.5 with Phosphate Buffer or 0.1% Formic Acid) adjust_pH->low_pH result Improved Peak Shape high_pH->result low_pH->result add_modifier Add a competitive amine (e.g., 0.1% Triethylamine) to the mobile phase check_column->add_modifier No check_column->result Yes new_column Switch to a modern, high-purity, end-capped C18 or a Phenyl column new_column->result add_modifier->result

    • Step-by-Step Solution:

      • Adjust Mobile Phase pH: This is the most effective solution.

        • High pH Approach: Increase the mobile phase pH to > 7.5. A common choice is an ammonium acetate or ammonium bicarbonate buffer adjusted to pH 9. [3]At this high pH, the basic analyte will be in its neutral, un-ionized form, eliminating ionic interactions with silanols.

        • Low pH Approach: Decrease the mobile phase pH to < 3.0 using 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a phosphate buffer. At this low pH, the analyte will be fully protonated (positively charged), but more importantly, the residual silanols on the column will also be protonated (neutral). This "silanol masking" effectively prevents the ionic secondary interaction. Note that TFA is an ion-pairing agent and can provide excellent peak shape but may be difficult to remove from the column and can suppress MS signals. 2. Consider a Different Column: If pH adjustment does not fully resolve the issue, your column may not be sufficiently inert. Consider switching to a column specifically marketed for the analysis of basic compounds, which often feature higher purity silica and more effective end-capping. Phenyl columns can also offer different selectivity for aromatic compounds like benzodiazepines. [6] Issue 2: My retention time is too short or too long.

  • Question: My peak is eluting very early (near the void volume) or after a very long time. How can I adjust the retention time to a more suitable range (e.g., 3-10 minutes)?

  • Answer: Retention in reversed-phase chromatography is primarily controlled by the strength of the organic solvent in the mobile phase.

    • Causality: The principle of RP-HPLC is based on the partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. [9] * If retention is too short: The mobile phase is too "strong" (too much organic solvent), causing the analyte to spend insufficient time interacting with the stationary phase.

      • If retention is too long: The mobile phase is too "weak" (not enough organic solvent), causing the analyte to be too strongly retained by the stationary phase.

    • Step-by-Step Solution:

      • Adjust Organic Solvent Percentage: This is the most direct way to control retention. A general rule of thumb is that a 10% change in the organic modifier concentration can change the retention factor (k) by 2- to 3-fold. [10] * To increase retention time: Decrease the percentage of acetonitrile. Try changing the ratio from 60:40 (ACN:Buffer) to 55:45 or 50:50.

        • To decrease retention time: Increase the percentage of acetonitrile. Try changing the ratio to 65:35 or 70:30.

      • Change the Organic Solvent: Acetonitrile and methanol are the most common organic solvents. They have different solvent strengths and can provide different selectivity. If you are using acetonitrile and retention is too long, switching to methanol at the same percentage may not significantly decrease retention, but it can alter the elution order of impurities. Water/acetonitrile mixtures are often a good first choice due to their low viscosity and UV transparency. [9]

Data Summary: Effect of Mobile Phase on Retention
Mobile Phase Composition (Acetonitrile : pH 7 Buffer)Expected Retention Time (min)Peak Shape Observation
70 : 30~2.5May show some tailing
60 : 40 (Baseline)~4.0Moderate tailing possible
50 : 50~8.0Tailing may be more pronounced
60 : 40 (ACN : 0.1% Formic Acid, pH ~2.7)~3.5Significantly improved symmetry
60 : 40 (ACN : pH 9 Amm. Acetate)~5.0Excellent symmetry expected

Issue 3: I am seeing analyte degradation.

  • Question: My peak area is inconsistent, and I see new, smaller peaks appearing over time, especially when using an acidic mobile phase. What is happening?

  • Answer: Benzodiazepines can be susceptible to acid-catalyzed hydrolysis. [11][12]The seven-membered diazepine ring can open, particularly at low pH, leading to the formation of benzophenone-related degradation products. [13][14]

    • Causality: The N1-C2 bond of the diazepine ring can be cleaved under acidic conditions. [11]This is a known degradation pathway for many benzodiazepines and can compromise the accuracy and precision of your quantitative analysis.

    • Step-by-Step Solution:

      • Increase Mobile Phase pH: The most effective way to prevent acid hydrolysis is to use a neutral or basic mobile phase. A mobile phase buffered at pH 7.0 or higher should mitigate this issue.

      • Control Sample and Mobile Phase Age: Prepare fresh mobile phase daily and do not let samples sit on the autosampler for extended periods, especially if using an unbuffered or acidic mobile phase.

      • Validate Method Robustness: As part of your method validation according to ICH Q2(R1) guidelines, you must assess the stability of your analytical solutions. [15][16]Analyze samples at different time points (e.g., 0, 8, 24 hours) to confirm that the analyte is stable under your chosen conditions.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Why is buffer selection important?

    • A1: A buffer is essential to control and maintain a stable mobile phase pH. [17]Without a buffer, small variations in the solvent preparation or the sample matrix can cause significant shifts in pH, leading to drastic changes in retention time and peak shape, making the method unreliable. The buffer capacity should be sufficient to resist pH changes when the sample is injected. A concentration of 10-25 mM is typically adequate.

  • Q2: Can I use a gradient method instead of an isocratic one?

    • A2: Yes. A gradient method can be very useful, especially if you are analyzing the main compound along with impurities that have a wide range of polarities. A gradient elution (e.g., starting at 40% acetonitrile and increasing to 80% over 15 minutes) can provide better resolution for complex mixtures and shorten the overall run time. [5]Recent updates to USP General Chapter <621> provide more flexibility for converting and adjusting gradient methods. [18][19]

  • Q3: What is "system suitability" and why do I need to perform it?

    • A3: System suitability testing is a series of checks to ensure your entire chromatography system (instrument, column, mobile phase) is performing correctly before you analyze any samples. [20][21]It is a requirement of regulatory bodies and good scientific practice. Typically, you make five or six replicate injections of a standard solution and calculate parameters like retention time precision (%RSD), peak area precision (%RSD), tailing factor, and theoretical plates. The acceptance criteria ensure that your system is capable of producing accurate and precise results.

    G System HPLC System (Pump, Injector, Column, Detector) Suitability System Suitability Test (SST) - Replicate Injections of Standard - Assess Key Parameters System->Suitability Parameters Parameters Suitability->Parameters Decision Pass? Parameters->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Troubleshoot System Decision->Troubleshoot No

    Caption: The role of System Suitability Testing (SST).
  • Q4: My method needs to be validated. What does that entail?

    • A4: Method validation is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose. [16][22]The ICH Q2(R1) guideline outlines the required validation characteristics, which include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

      • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. [15] * Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

      • Accuracy: The closeness of the test results to the true value.

      • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

      • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in organic composition, ±2°C in temperature, ±0.2 units in pH).

References

  • Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Forensic Science Society of Malaysia.
  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers.
  • AN ULTRASONICALLY ASSISTED SOLVENT-FREE SYNTHESIS OF SOME 1, 5-BENZODIAZEPINE DERIVATIVES POSSESSING SIGNIFICANT ANTI-ANXIETY AC. TSI Journals.
  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association.
  • COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN S.
  • Regioselective, Diastereoselective, and Enantioselective One-Pot Tandem Reaction Based on an in Situ Formed Reductant: Preparation of 2,3-Disubstituted 1,5-Benzodiazepine. ACS Publications. Available from: [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. ResearchGate. Available from: [Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry. PMC. Available from: [Link]

  • The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Taylor & Francis Online. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. Available from: [Link]

  • Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Available from: [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. Available from: [Link]

  • A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. SciSpace. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

Sources

Optimization

Removing impurities during 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine extraction

Welcome to the technical support center for the synthesis and purification of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Landscape and Impurity Profile

The synthesis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is most commonly achieved through the acid-catalyzed condensation of o-phenylenediamine and pentan-2,4-dione (acetylacetone).[1][2] This reaction, while generally robust, can lead to several impurities that complicate downstream applications. Understanding the origin of these impurities is the first step toward their effective removal.

The reaction proceeds via a nucleophilic attack of the diamine on the diketone, followed by cyclization and dehydration to form the seven-membered diazepine ring.[2] Potential impurities can arise from unreacted starting materials, side reactions of the starting materials, and by-products of the main reaction.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities include:

  • Unreacted o-phenylenediamine: This starting material can persist if the reaction does not go to completion.

  • Unreacted pentan-2,4-dione: The diketone can also remain in the crude product.

  • Products of pentan-2,4-dione self-condensation: Under acidic conditions, pentan-2,4-dione can undergo self-condensation to form various by-products.[3][4]

  • Polymeric materials: Over-reaction or side reactions can lead to the formation of higher molecular weight, often insoluble, by-products.

Q2: Can isomeric benzodiazepines form?

A2: With a symmetrical diketone like pentan-2,4-dione, the formation of isomeric benzodiazepine products is not a concern. However, if an unsymmetrical diketone were used, regioisomers could indeed be a significant impurity.

Extraction

Q3: What is the optimal pH for the aqueous phase during liquid-liquid extraction?

A3: It is highly recommended to adjust the aqueous phase to a pH of 9-10 before extraction with an organic solvent.[5] 1,5-Benzodiazepines are basic compounds due to the two nitrogen atoms in the diazepine ring. By increasing the pH, you deprotonate any protonated benzodiazepine, ensuring it is in its neutral, free base form. This significantly increases its solubility in organic solvents and thus improves extraction efficiency.

Q4: Which organic solvent is best for extraction?

A4: Dichloromethane and ethyl acetate are excellent choices for extracting 1,5-benzodiazepines. They offer good solubility for the target compound and are immiscible with the aqueous phase. The choice may also depend on downstream applications and solvent removal considerations.

Purification

Q5: My amine compound is streaking on the silica gel column. What is causing this and how can I fix it?

A5: Streaking of basic compounds like 1,5-benzodiazepines on silica gel is a common issue. It is caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the surface of the silica gel.[6] This leads to strong, sometimes irreversible, binding and poor chromatographic performance.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (typically 0.1-1%) in your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[7]

  • Use deactivated silica gel: Commercially available deactivated silica gel can be used, or you can prepare it by treating standard silica gel with a silylating agent.

Q6: What is a good solvent system for recrystallizing the final product?

A6: Ethanol is a commonly used and effective solvent for the recrystallization of 1,5-benzodiazepine derivatives. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.

Troubleshooting Guides

Issue 1: Low Yield After Extraction
Possible Cause Troubleshooting Step Rationale
Incorrect pH of the aqueous phase Ensure the pH of the aqueous phase is adjusted to 9-10 before extraction.The benzodiazepine needs to be in its free base form to be efficiently extracted into the organic phase. At lower pH, it will be protonated and remain in the aqueous layer.[5]
Insufficient mixing Vigorously shake the separatory funnel for at least 1-2 minutes during each extraction.Thorough mixing is required to ensure efficient partitioning of the compound from the aqueous to the organic phase.
Emulsion formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase can help to break up emulsions.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step Rationale
Inappropriate mobile phase polarity Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a 9:1 mixture of hexane:ethyl acetate. Adjust the ratio to achieve a target Rf of 0.2-0.3 for your product.The polarity of the mobile phase dictates the speed at which compounds move down the column. Fine-tuning the polarity is crucial for good separation.
Column overloading Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Compound decomposition on silica Add a basic modifier like triethylamine (0.1-1%) to your eluent.The acidic nature of silica gel can cause degradation of sensitive compounds. Neutralizing the acidic sites can prevent this.[6]

Experimental Protocols

Protocol 1: Acid-Wash Liquid-Liquid Extraction

This protocol is designed to remove unreacted o-phenylenediamine and other basic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M HCl solution (2 x 5 volumes). This will protonate the basic o-phenylenediamine and pull it into the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (1 x 5 volumes) to neutralize any remaining acid.

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the partially purified product.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the column: Pack a glass column with silica gel in a slurry of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine).

  • Load the sample: Dissolve the crude product from the extraction in a minimal amount of the mobile phase or dichloromethane and load it onto the column.

  • Elute: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) if necessary.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Extraction and Purification

cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification start o-Phenylenediamine + Pentan-2,4-dione reaction Acid-catalyzed Condensation start->reaction crude Crude Product reaction->crude lle Liquid-Liquid Extraction (Acid Wash) crude->lle extracted Extracted Product lle->extracted chromatography Silica Gel Column Chromatography extracted->chromatography pure Pure Product chromatography->pure

Caption: Workflow from synthesis to pure product.

Troubleshooting Logic for Amine Streaking

start Amine Streaking on Silica Column? cause1 Interaction with Acidic Silanol Groups start->cause1 solution1 Add Basic Modifier (e.g., 0.1-1% TEA) to Mobile Phase cause1->solution1 solution2 Use Deactivated Silica Gel cause1->solution2 result Improved Peak Shape & Separation solution1->result solution2->result

Caption: Logic for resolving amine streaking issues.

References

  • Verma, A., & Sharma, S. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2014, 852975.
  • Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by Zinc Chloride. HETEROCYCLES, 68(5), 1017-1022.
  • Kumar, R. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-505.
  • Chatterjee, N. R., et al. (2009). An Ultrasonically Assisted Solvent-Free Synthesis of Some 1, 5-Benzodiazepine Derivatives Possessing Significant Anti-Anxiety Activity. International Journal of Chemical Sciences, 7(2), 805-812.
  • Pasha, M. A., & Nanjundaswamy, H. M. (2006). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 1(3), 99-111.
  • PubChem. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • MSpace. (n.d.). The self condensation of - acetylacetone. University of Manitoba. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1H-1,5-benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Preparation Of Analytical Reagent 2, 4-Dimethyl -3H-1,5 Benzodiazepine (Dba). Retrieved from [Link]

  • Cook, J. M., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][8]diazepine-3-carboxylate does not influence bioavailability. RSC Medicinal Chemistry, 12(8), 1373–1382.

  • ResearchGate. (n.d.). Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. Retrieved from [Link]

  • Kiani, M., & Pour-Saber, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 639-652.
  • Filo. (2018, July 18). What is the reaction of pentane-2,4-dione with chlorine in presence of NaOH?. Retrieved from [Link]

  • Pearson. (n.d.). Acetylacetone (pentane-2,4-dione) reacts with sodium hydroxide to.... Retrieved from [Link]

  • Google Patents. (n.d.). US2834811A - Preparation of acetylacetone.
  • OSTI.GOV. (2021). Factors Determining Selectivity of Acid- and Base- Catalyzed Self- and Cross-Condensation of Acetone and Cyclopentanone. Retrieved from [Link]

  • ResearchGate. (2017). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Retrieved from [Link]

  • Jouyban, A., et al. (2009). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K.
  • Universidad de La Rioja. (n.d.). Synthesis of 3-Substituted Pentane-Z,4-diones. Retrieved from [Link]

  • YouTube. (2025, February 17). Synthesis of acetylacetone from acetone and ethyl acetate. Retrieved from [Link]

  • Shimadzu. (n.d.). Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Filo. (2025, November 21). Explain why pentane-2,4-dione forms two different alkylation products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Peak Resolution for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Welcome to the Advanced Chromatography Support Center. This specialized guide is engineered for researchers, analytical scientists, and drug development professionals struggling with peak tailing, poor retention, or matr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This specialized guide is engineered for researchers, analytical scientists, and drug development professionals struggling with peak tailing, poor retention, or matrix interference when analyzing 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By understanding the fundamental thermodynamic and chemical interactions within your system, you can move beyond trial-and-error and implement self-validating chromatographic solutions.

FAQ 1: Why does my 1,5-benzodiazepine derivative exhibit severe peak tailing and broadening on a standard C18 column?

Causality & Mechanism: 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine contains basic nitrogen atoms within its seven-membered 1,5-diazepine ring. In conventional LC-MS mobile phases (such as 0.1% formic acid, pH ~2.7), these amine groups become protonated and positively charged.

Concurrently, standard silica-based C18 columns contain residual surface silanol groups (-Si-OH). Even under acidic conditions, a fraction of these acidic silanols remain ionized (-Si-O⁻)[1]. The electrostatic attraction between the positively charged benzodiazepine and the negatively charged silanols creates secondary ion-exchange interactions[2]. Because these ionic interactions exhibit significantly slower desorption kinetics than the primary hydrophobic partitioning of the C18 phase, the analyte molecules lag during elution. This manifests as an asymmetric "tail" on the chromatographic peak, which ruins resolution and degrades quantitative reproducibility[1][2].

G Start Peak Tailing Detected (1,5-Benzodiazepine) CheckpH Evaluate Mobile Phase pH Start->CheckpH LowpH Low pH (< 4.0) Analyte Protonated CheckpH->LowpH HighpH High pH (9.0) Analyte Neutralized CheckpH->HighpH Silanol Silanol Interaction? LowpH->Silanol Strong tailing Success Sharp, Resolved Peak (Asymmetry 0.9 - 1.2) HighpH->Success Eliminates interaction SwitchCol Use Biphenyl Column (Orthogonal Selectivity) Silanol->SwitchCol Yes SwitchCol->Success Pi-Pi shielding

Logical troubleshooting tree for resolving benzodiazepine peak tailing.

FAQ 2: How can I manipulate my mobile phase to eliminate this tailing while maintaining MS sensitivity?

Causality & Mechanism: To eliminate secondary interactions, you have two primary thermodynamic levers: suppress the ionization of the silanols, or suppress the ionization of the analyte. Standard 0.1% formic acid often lacks the ionic strength to fully mask silanols[1].

Instead, shifting the mobile phase to a high pH (e.g., pH 9.0) deprotonates the basic nitrogens on the 1,5-benzodiazepine, rendering the molecule entirely neutral[3]. This completely abolishes the secondary electrostatic attraction to the silica backbone[3]. Counterintuitively, studies on benzodiazepines demonstrate that high pH mobile phases (like 10 mM ammonium bicarbonate) often yield higher electrospray ionization (ESI+) signals than conventional low pH phases, as the neutral analyte has a higher affinity for the surface of the ESI droplet, facilitating more efficient gas-phase ion emission[3][4].

Quantitative Data Summary: Mobile Phase Dynamics

ParameterLow pH (e.g., 0.1% Formic Acid)High pH (e.g., 10 mM Ammonium Bicarbonate)
Analyte State Protonated (Positively charged)Deprotonated (Neutral)
Silanol State Partially ionized (-Si-O⁻)Fully ionized (-Si-O⁻)
Secondary Interactions High (Strong ion-exchange)None (Analyte is neutral)
Peak Shape Broad, asymmetric tailingSharp, symmetrical
ESI+ Signal ModerateHigh (Enhanced droplet surface affinity)
Column Requirement Standard C18High-pH stable hybrid silica
FAQ 3: My matrix contains isobaric interferences. Which column chemistry provides the best orthogonal resolution?

Causality & Mechanism: If a standard C18 column fails to resolve 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from matrix components, switch to a Biphenyl stationary phase[5][6].

Unlike C18, which relies purely on dispersive (hydrophobic) interactions, biphenyl columns leverage π−π interactions, dipole-dipole interactions, and steric recognition[6]. The aromatic rings of the 1,5-benzodiazepine core interact strongly with the electron-dense π clouds of the biphenyl phase. This orthogonal selectivity is highly effective at pulling benzodiazepines away from aliphatic matrix interferences and resolving critical isomeric pairs that co-elute on traditional alkyl phases[5][6].

FAQ 4: What is the recommended self-validating workflow for extracting and resolving this compound?

Causality & Mechanism: To ensure a self-validating system, the protocol must couple highly selective sample cleanup with optimized chromatography. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This traps the basic benzodiazepine via both hydrophobicity and ion-exchange, allowing aggressive washing to remove matrix phospholipids before elution[3][7]. The validation of the method is built into the peak symmetry factor ( As​ ); an As​ between 0.9 and 1.2 confirms that the extraction is clean and secondary silanol interactions are suppressed.

G Sample Biological Matrix SPE Mixed-Mode SPE (MCX Wash/Elute) Sample->SPE Extract LC UHPLC Separation (Biphenyl Phase) SPE->LC Inject MS ESI-MS/MS (Positive Mode) LC->MS Ionize Data Quantification Validated MS->Data Analyze

Self-validating sample preparation and LC-MS/MS analytical workflow.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Mixed-Mode SPE Extraction

  • Sample Pretreatment: Dilute 200 µL of biological sample (e.g., plasma/urine) with 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) to ensure the basic nitrogens of the benzodiazepine are fully protonated[7]. Spike with a stable isotope-labeled internal standard.

  • Load: Apply the sample to an MCX µElution plate (or equivalent mixed-mode cation exchange SPE cartridge)[3][7].

  • Wash 1 (Aqueous): Wash with 200 µL of 0.02 N HCl. This locks the analyte in its ionized state on the cation-exchange sites while washing away polar interferences[7].

  • Wash 2 (Organic): Wash with 200 µL of 20% Methanol to remove hydrophobic neutral interferences[7].

  • Elution: Elute the 1,5-benzodiazepine using 2 x 25 µL of an organic solvent containing a strong base (e.g., 60:40 Acetonitrile:Methanol with 5% ammonium hydroxide)[7]. The base neutralizes the analyte, breaking the ion-exchange retention and releasing it from the sorbent.

  • Reconstitution: Dilute the eluate with 100 µL of initial mobile phase to match the LC starting conditions[7].

Phase 2: LC-MS/MS Optimization

  • Column Installation: Install a high-efficiency Biphenyl column (e.g., 2.6 µm, 50 x 3.0 mm)[5][6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 9.0)[3].

    • Mobile Phase B: LC-MS grade Methanol[3].

  • Gradient Elution: Start at 25% B, ramp to 90% B over 4 minutes, hold for 1 minute, and re-equilibrate at 25% B for 1.5 minutes[3][5].

  • Validation Check: Upon data acquisition, calculate the symmetry factor ( As​ ) of the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine peak. An As​ between 0.9 and 1.2 validates that the high pH mobile phase and biphenyl chemistry have successfully mitigated all secondary silanol interactions.

References
  • Phenomenex. "Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS". Phenomenex Application Notes. [Link]

  • Phenomenex. "Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS". Phenomenex Application Notes. [Link]

  • Verplaetse R., Cuypers E., Tytgat J. "The evaluation of the applicability of a high pH mobile phase in ultrahigh performance liquid chromatography tandem mass spectrometry analysis of benzodiazepines and benzodiazepine-like hypnotics in urine and blood". Journal of Chromatography A.[Link]

  • Agilent Technologies. "Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note". Agilent. [Link]

  • Verplaetse R., Cuypers E., Tytgat J. "The evaluation of the applicability of a high pH mobile phase...". KU Leuven Lirias.[Link]

  • PerkinElmer. "Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine". Chromatography Online.[Link]

  • Waters Corporation. "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy". LCMS.cz. [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography". ALWSCI News. [Link]

  • Agilent Technologies. "Troubleshooting Peak Tailing in LC". Scribd. [Link]

Sources

Reference Data & Comparative Studies

Validation

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vs 1,4-benzodiazepine receptor binding

An objective, data-driven comparison between the 1,5-benzodiazepine scaffold—specifically using 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a structural probe—and classic 1,4-benzodiazepines requires a deep...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison between the 1,5-benzodiazepine scaffold—specifically using 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a structural probe—and classic 1,4-benzodiazepines requires a deep dive into receptor pharmacology. As a Senior Application Scientist, I evaluate these compounds not just by their clinical endpoints, but by how their 3D molecular topography dictates allosteric modulation at the γ -aminobutyric acid type A (GABA A​ ) receptor.

This guide provides a comprehensive technical comparison of their binding profiles, structural causality, and the self-validating experimental workflows used to quantify their efficacy.

Structural Pharmacology & Causality: The Nitrogen Shift

The core difference between these two classes lies in the atomic architecture of the diazepine ring.

  • 1,4-Benzodiazepines (e.g., Diazepam, Clonazepam): These molecules feature nitrogen atoms at the 1 and 4 positions. They typically contain a planar conjugated system (often with a 2-one carbonyl), which allows them to intercalate tightly into the hydrophobic pocket at the interface of the α and γ subunits of the GABA A​ receptor[1].

  • 1,5-Benzodiazepines (e.g., 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine): Shifting the nitrogen to the 5-position fundamentally alters the molecule's dihedral angles. In the specific case of the tetrahydro derivative, the saturation of the ring removes sp 2 planar constraints, forcing the diazepine ring into a puckered, flexible conformation[2]. The addition of methyl groups at the 1 and 3 positions increases lipophilicity and alters hydrogen-bonding potential.

The Causality of Binding: This structural puckering prevents the 1,5-benzodiazepine from perfectly mimicking the planar docking of 1,4-benzodiazepines. Consequently, while 1,4-BZDs act as non-selective Positive Allosteric Modulators (PAMs) across α 1, α 2, α 3, and α 5 subunits, 1,5-BZDs exhibit a distinct pharmacological profile. They maintain high efficacy at α 2 and α 3 subunits (mediating anxiolytic and anticonvulsant effects) but show a unique, highly efficacious potentiation at the atypical α 6 β 2 δ receptor subtype—a low-affinity site where 1,4-BZDs fail to elicit strong responses[3][4].

Comparative Receptor Binding Profiles

To objectively compare these scaffolds, we must look at their functional potentiation of GABA-evoked chloride currents. The table below summarizes the binding affinities and allosteric efficacies based on canonical electrophysiological data comparing the 1,4-BZD and 1,5-BZD cores[1][3].

GABA A​ Receptor Subtype1,4-Benzodiazepine Core (e.g., Clonazepam)1,5-Benzodiazepine Core (e.g., Tetrahydro-1,5-BZD / Clobazam)Mechanistic & Clinical Outcome
α 1 β 2 γ 2S High Affinity / High EfficacyHigh Affinity / Moderate-High Efficacy α 1 mediates sedation and amnesia. 1,5-BZDs often show slightly lower relative α 1 activation, reducing sedative burden.
α 2 β 2 γ 2S High Affinity / High EfficacyHigh Affinity / High Efficacy α 2 mediates anxiolysis and anticonvulsant activity. Both classes perform well here.
α 3 β 2 γ 2S High Affinity / High EfficacyHigh Affinity / High Efficacy α 3 contributes to muscle relaxation and anxiolysis.
α 5 β 2 γ 2S High Affinity / High EfficacyHigh Affinity / High Efficacy α 5 is linked to cognitive impairment and memory.
α 6 β 2 δ Low Affinity / Low Efficacy Low Affinity / High Efficacy Atypical modulation. 1,5-BZDs are highly efficacious potentiators here, offering a distinct neuropharmacological target[3].

Pathway & Workflow Visualizations

To understand how these structural differences translate into biological signals, we map the allosteric modulation pathway and the experimental workflow used to generate the data above.

G GABA GABA Binding (Orthosteric Site) Receptor GABA_A Receptor Conformational Shift GABA->Receptor Activation BZD14 1,4-Benzodiazepine (e.g., Diazepam) BZD14->Receptor PAM: α1, α2, α3, α5 BZD15 1,5-Benzodiazepine Probe (1,3-dimethyl-tetrahydro...) BZD15->Receptor PAM: α2 preference, High α6 efficacy Cl_Channel Chloride Ion (Cl-) Channel Opening Receptor->Cl_Channel Increased Frequency Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Inhibitory Output

GABA_A receptor modulation pathway comparing 1,4-BZD and 1,5-BZD allosteric binding dynamics.

Workflow Step1 Synthesize cRNA (α, β, γ, δ subunits) Step2 Xenopus Oocyte Microinjection Step1->Step2 Step3 Incubation (2-5 days at 18°C) Step2->Step3 Receptor Expression Step4 Two-Electrode Voltage Clamp (TEVC) Step3->Step4 Step5 Perfusion with GABA EC20 + Ligand Step4->Step5 Holding at -70mV Step6 Current Potentiation Measurement & Washout Step5->Step6 Self-Validating Control

Self-validating TEVC workflow for quantifying benzodiazepine efficacy in Xenopus oocytes.

Experimental Methodology: Self-Validating Electrophysiology Protocol

To generate reliable binding and efficacy data for a novel probe like 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, researchers rely on Two-Electrode Voltage Clamp (TEVC) electrophysiology using Xenopus laevis oocytes[4].

Why this model? Oocytes provide a massive translation capacity with a null background for human GABA A​ receptors. This allows scientists to inject specific stoichiometric ratios of cRNA (e.g., strictly α 6, β 2, and δ ) to ensure the test compound is interacting only with the desired receptor subtype, eliminating the noise of endogenous neuronal receptor mixing.

Step-by-Step Protocol
  • cRNA Preparation & Injection: Synthesize capped cRNA for human GABA A​ receptor subunits. Microinject 50 nL of cRNA mixture (typically in a 1:1:1 or 1:1:5 ratio depending on the γ / δ requirement) into the vegetal pole of healthy stage V-VI oocytes.

  • Incubation: Incubate oocytes in ND96 medium at 18°C for 2 to 5 days to allow for robust membrane expression of the receptor complexes.

  • TEVC Setup: Impale the oocyte with two glass microelectrodes (filled with 3M KCl) and voltage-clamp the cell at a holding potential of -70 mV.

  • Baseline Establishment: Perfuse the oocyte with a submaximal concentration of GABA (EC 20​ ) until a stable inward chloride current is achieved. Washout with ND96 buffer for 3-5 minutes until the current returns to baseline.

  • Self-Validation Checkpoint 1 (Agonism Test): Perfuse the test compound (1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) alone at a high concentration (e.g., 10 μ M).

    • Causality: If an inward current occurs, the compound is a direct agonist. A true PAM will show zero current here.

  • Potentiation Measurement: Co-perfuse GABA (EC 20​ ) + the test compound. Measure the peak current and calculate the percentage potentiation relative to the baseline GABA EC 20​ current.

  • Self-Validation Checkpoint 2 (Reversibility): Following washout, co-perfuse GABA (EC 20​ ) + test compound + Flumazenil (1 μ M, a competitive benzodiazepine site antagonist).

    • Causality: Complete reversal of potentiation confirms that the 1,5-benzodiazepine is acting strictly through the canonical allosteric binding pocket, verifying the structural integrity of the assay.

References

  • Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes. PLOS One.[Link]

  • Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature Reviews Drug Discovery. [Link]

  • Seizure Control in Patients Initiated on Clobazam Who Use Frequent 1,4-Benzodiazepines. American Epilepsy Society.[Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine proper disposal procedures

An In-Depth Guide to the Proper Disposal of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety, compliance, and scientific integrity in the laboratory. The handling and disposal of chemical reagents, particularly novel or specialized compounds like 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, are paramount to a well-run research program. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, grounded in regulatory principles and field-proven best practices.

Foundational Knowledge: Understanding the Compound and Associated Hazards

Before any disposal protocol can be established, a thorough understanding of the material's intrinsic properties and associated hazards is essential. This foundational knowledge dictates the necessary safety precautions, handling procedures, and legally compliant disposal pathways.

Chemical Identity and Classification:

  • Chemical Name: 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

  • CAS Number: 1354954-12-3[1]

  • Molecular Structure: A benzodiazepine derivative characterized by a benzene ring fused to a seven-membered diazepine ring.

Hazard Profile:

Based on notified classifications, this compound presents multiple hazards that must be managed throughout its lifecycle, from handling to final disposal.[1] It is crucial to recognize that these classifications designate it as a hazardous material, which immediately precludes disposal via standard trash or sanitary sewer systems.[2][3]

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationSkin Irrit. 2WarningH315: Causes skin irritation.
Serious Eye DamageEye Dam. 1DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336: May cause drowsiness or dizziness.
Table 1: GHS Hazard Classifications for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.[1]

Furthermore, as a benzodiazepine, this compound may be subject to additional regulations governing controlled substances, depending on local and national jurisdictions. The U.S. Drug Enforcement Administration (DEA), for instance, mandates that controlled substances be destroyed in a manner that renders them "non-retrievable."[4][5] This dual status—as both a chemically hazardous waste and a potential controlled substance analog—demands a rigorous and compliant disposal strategy.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe and compliant disposal of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from the point of generation to final disposition.

Step 1: Immediate Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile. The goal is to create an effective barrier between the researcher and the chemical.

  • Eye and Face Protection: Due to the "Danger" classification for serious eye damage, standard safety glasses are insufficient.[1] Wear chemical safety goggles and a face shield.[6]

  • Hand Protection: Wear chemically compatible gloves (e.g., nitrile) to protect against skin irritation and dermal toxicity.[7]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[7]

  • Respiratory Protection: If handling the compound as a powder or creating an aerosol, work within a certified chemical fume hood to mitigate inhalation risks.[7]

Step 2: Waste Characterization and Segregation

Properly identifying and segregating waste at the point of generation is the most critical step in preventing chemical accidents and ensuring regulatory compliance.[2][8]

  • Designate as Hazardous Waste: Based on its acute toxicity and irritant properties, any material contaminated with 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) criteria.[9]

  • Segregate from Other Waste Streams: Do not mix this waste with non-hazardous materials. Furthermore, it must be segregated from incompatible chemical waste streams (e.g., strong oxidizing agents, strong bases, mineral acids) to prevent dangerous reactions.[7][8][10]

  • Use a Dedicated Waste Container: The waste must be collected in a designated, compatible container that is in good condition and has a tightly sealing lid.[2][8]

Step 3: Container Management and Labeling

Clear and accurate labeling is a cornerstone of both EPA and Occupational Safety and Health Administration (OSHA) regulations.[8][11] It communicates the hazard to everyone in the laboratory and to the ultimate waste handlers.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label.[8]

  • List All Contents: Clearly write out the full chemical name, "1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine," and any solvents or other chemicals present, along with their estimated percentages. Do not use abbreviations or chemical formulas.[8]

  • Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.[8]

  • Store in a Satellite Accumulation Area (SAA): The container should be kept at or near the point of generation and under the control of the laboratory personnel who generate the waste.[8]

Step 4: Final Disposal Pathway

Disposing of this compound requires a method that addresses both its hazardous chemical nature and its potential status as a controlled substance. The following decision workflow outlines the appropriate disposal routes.

DisposalWorkflow start Waste Generation (1,3-dimethyl-2,3,4,5-tetrahydro- 1H-1,5-benzodiazepine) characterize Step 1: Characterize Waste - Acutely Toxic [H302, H312, H332] - Skin/Eye Irritant [H315, H318] - Potential Controlled Substance Analog start->characterize ppe Step 2: Don Appropriate PPE - Goggles & Face Shield - Compatible Gloves - Lab Coat characterize->ppe contain Step 3: Contain & Label - Designated, sealed container - 'HAZARDOUS WASTE' label - List all chemical constituents ppe->contain decision Is On-Site DEA/EPA Compliant Chemical Neutralization Available and Validated? contain->decision licensed_vendor Step 4a: Arrange Pickup by a Licensed Hazardous Waste Vendor (Preferred Method) decision->licensed_vendor No neutralize Step 4b: Use Commercial Neutralization Product (e.g., RxDestroyer™) decision->neutralize Yes final_disposal Final Disposition (Typically High-Temperature Incineration) licensed_vendor->final_disposal neutralize->licensed_vendor

Caption: Disposal Decision Workflow for 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

Route 4a: Licensed Hazardous Waste Contractor (Preferred and Recommended)

The most secure, compliant, and straightforward method for disposal is to use a licensed hazardous waste disposal company.[12]

  • Causality: These contractors are experts in navigating the complex network of federal and state regulations from the EPA, DEA, and Department of Transportation (DOT). They provide proper documentation, including hazardous waste manifests, which are essential for maintaining a compliant "cradle-to-grave" record of the waste.[9]

  • Procedure:

    • Accumulate the waste in your properly labeled SAA container.

    • Once the container is nearly full (approximately 90%), complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[8]

    • EH&S will coordinate with their licensed vendor for pickup, transportation, and final destruction, which is typically high-temperature incineration.[4]

Route 4b: On-Site Chemical Neutralization (Expert Use Only)

For facilities that generate large quantities of controlled substances, on-site destruction may be an option, but it requires strict protocols and specialized products.

  • Causality: Certain commercial products use activated carbon and other reagents to adsorb and chemically alter the active pharmaceutical ingredient, rendering it "non-retrievable" and suitable for disposal with other hazardous waste.[4][12] This meets the DEA's primary requirement for controlled substance destruction.[5]

  • Procedure:

    • Procure a DEA-compliant commercial drug disposal system (e.g., RxDestroyer™ or similar).

    • Follow the manufacturer's specific protocol precisely. This typically involves adding the chemical waste to the container, adding water, sealing it, and agitating it.

    • Crucially, even after this on-site treatment, the resulting container and its contents are still considered hazardous chemical waste due to the original compound's characteristics and the added reagents.

    • The treated container must be labeled as hazardous waste and disposed of via your licensed hazardous waste contractor.

Actions to Absolutely Avoid:

  • Do NOT Pour Down the Drain: This can violate EPA regulations and harm aquatic ecosystems.[2][4]

  • Do NOT Dispose of in Regular Trash: This is illegal for hazardous waste and poses a significant risk of accidental exposure to custodial staff and the public.[3][13]

By adhering to this comprehensive guide, researchers can manage and dispose of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in a manner that ensures the safety of laboratory personnel, protects the environment, and maintains strict regulatory compliance.

References

  • NextSDS. (n.d.). 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine — Chemical Substance Information.
  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • IDR Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ERC. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • National Center for Biotechnology Information. (n.d.). 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis-. PubChem.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Pergolizzi, J. V., Jr, Raffa, R. B., LeQuang, J. A., Breve, F., & Varrassi, G. (2022). Controlled Substance Waste: Concerns, Controversies, Solutions. Cureus, 14(2), e22594.
  • MilliporeSigma. (n.d.). 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
  • MedPro Disposal. (2023, October 19). A Guide to Safe & Proper Disposal of Controlled Substances.
  • Avalere Health. (n.d.). Safe Disposal of Unused Controlled Substances.
  • Covetrus. (n.d.). Material Safety Data Sheet: Diazepam.
  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards.
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1][11]diazepine. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. PubChem.
  • Sharps Compliance. (n.d.). Best practices for disposal of controlled substances.
  • UC Berkeley EH&S. (n.d.). Managing and Disposing of Unwanted Controlled Substances.
  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.

Sources

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